molecular formula C7H5ClHgO2 B043522 4-Chloromercuribenzoic acid CAS No. 59-85-8

4-Chloromercuribenzoic acid

Cat. No.: B043522
CAS No.: 59-85-8
M. Wt: 357.16 g/mol
InChI Key: YFZOUMNUDGGHIW-UHFFFAOYSA-M
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Description

P-chloromercuribenzoic acid is a mercuribenzoic acid and a chlorine molecular entity. It is functionally related to a benzoic acid.
An organic mercurial used as a sulfhydryl reagent.

Scientific Research Applications

  • Biochemistry and Protein Studies : It is used to study protein conformations and activities. For instance, Dunnill and Green (1966) employed it in researching the transition from the N-conformation to the B-state of α-lactoglobulin (Dunnill & Green, 1966). Kamiński and Jeżewska (1982) used it to investigate the effects of a single thiol group on the NAD+-dependent activity of xanthine oxidoreductase (Kamiński & Jeżewska, 1982).

  • Yeast Metabolism : Shacter (1953) found that 4-Chloromercuribenzoic acid stimulates endogenous O2 uptake and anaerobic CO2 production in yeast but inhibits exogenous glucose metabolism (Shacter, 1953).

  • Materials Science : In the field of materials science, Tan et al. (2016) used 4-Chlorobenzoic acid, a related compound, to modify PEDOT:PSS, improving conductivity and transparency in high-efficiency ITO-free organic solar cells (Tan et al., 2016).

  • Drug Discovery : Křupková et al. (2013) reported that 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material in heterocyclic oriented synthesis, important in drug discovery (Křupková et al., 2013).

  • Antibacterial Research : Ciugureanu et al. (1993) highlighted the potential of synthesized this compound hydrazides as antibacterial agents, especially against gram-positive germs (Ciugureanu et al., 1993).

  • Virology and Immunology : Neurath and Rubin (1968) used p-chloromercuribenzoate, a similar compound, to study the inactivation of adenovirus haemagglutinins and degradation of virions of types 3, 4, and 7 (Neurath & Rubin, 1968).

  • Endocrinology : Bloom et al. (1972) discovered that p-chloromercuribenzoic acid stimulates insulin release in pancreatic islets at concentrations of 0.01mm or above (Bloom et al., 1972).

  • Molecular Pharmacology : Kardile and Kalyane (2010) focused on synthesizing aromatic and heterocyclic derivatives with antimicrobial activity, highlighting the importance of this compound derivatives in this field (Kardile & Kalyane, 2010).

  • Neurobiology : Ortiz and Castillo (1978) used p-chloromercuribenzoic acid to block the induction of electrical activity in crustacean muscle by 4-cyclopentene-1,3-dione (Ortiz & Castillo, 1978).

Safety and Hazards

4-Chloromercuribenzoic acid is fatal in contact with skin and if inhaled . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

One study found that 4-Chloromercuribenzoic acid enhances carbapenem sensitivity among pathogenic Gram-negative bacteria by altering blaVIM, adeB, and ompC expression . This suggests that PCMB could potentially be used to combat antibiotic resistance in the future .

Properties

IUPAC Name

(4-carboxyphenyl)mercury(1+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOUMNUDGGHIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Hg+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClHgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-85-8
Record name p-Chloromercuribenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-CHLOROMERCURIBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1LE0WZ4BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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